5-Fluoro-2,3-dihydro-1H-inden-1-amine
Overview
Description
Scientific Research Applications
Dopamine Receptor Agonists
Research conducted by Di Stefano et al. (2005) explored the synthesis of compounds related to 5-Fluoro-2,3-dihydro-1H-inden-1-amine, particularly trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes. These compounds demonstrated potential as dopamine D(2)-like agonists, affecting cGMP levels in rat neostriatal membranes (Di Stefano et al., 2005).
Synthesis of Indanone Analogues
Rahimpour et al. (2018) developed a novel method for synthesizing 2-(4-amino-substituted benzylidene)indanone derivatives, starting from 4-fluorobenzaldehyde and 5, 6-dimethoxy-2, 3-dihydro-1H-inden-1-one. These 1-indanones hold potential for various applications in chemistry and pharmaceuticals (Rahimpour et al., 2018).
Antibacterial Agents
A study by Joshi et al. (1981) synthesized new fluorine-containing indole-2,3-dione derivatives, including compounds related to 5-Fluoro-2,3-dihydro-1H-inden-1-amine, showing antibacterial activity against Gram-positive and Gram-negative bacteria (Joshi et al., 1981).
Efficient Synthesis of Amines
Prashad et al. (2006) described an efficient synthesis method for 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, a compound related to 5-Fluoro-2,3-dihydro-1H-inden-1-amine, showcasing its potential in chemical manufacturing (Prashad et al., 2006).
Use as a Pre-column Derivatizing Reagent
B'hymer et al. (2003) discussed the use of Marfey's reagent, which includes compounds like 5-Fluoro-2,3-dihydro-1H-inden-1-amine, for the separation of enantiomeric isomers of amino acids and amines, highlighting its utility in analytical chemistry (B'hymer et al., 2003).
Anticancer Activity
Reddy et al. (2015) synthesized new derivatives of 1,2,4-triazolo[4,3-a]-quinoline incorporating 5-Fluoro-2,3-dihydro-1H-inden-1-amine, demonstrating significant anticancer activity in vitro against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Safety And Hazards
The compound “®-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride” is associated with certain hazards. It has been classified under GHS07 and carries the signal word "Warning" . The hazard statements associated with this compound are H302-H319, indicating that it is harmful if swallowed and causes serious eye irritation .
properties
IUPAC Name |
5-fluoro-2,3-dihydro-1H-inden-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTIEZMRLKEJOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586580 | |
Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,3-dihydro-1H-inden-1-amine | |
CAS RN |
148960-33-2 | |
Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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